molecular formula C18H17N3O3 B2836945 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide CAS No. 880791-72-0

2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B2836945
CAS No.: 880791-72-0
M. Wt: 323.352
InChI Key: KSNNXZZMZSWBGM-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenoxy group and a phenyl-1,2,5-oxadiazolyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenyl group: The phenyl group is introduced via a substitution reaction.

    Formation of the acetamide linkage: This involves the reaction of the intermediate with an acetamide precursor.

    Introduction of the dimethylphenoxy group: This step involves the reaction of the intermediate with 2,6-dimethylphenol under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)ethanamide
  • 2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide

Uniqueness

2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-7-6-8-13(2)17(12)23-11-15(22)19-18-16(20-24-21-18)14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNNXZZMZSWBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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